molecular formula C15H22N3O6P B14476859 N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide CAS No. 66381-25-7

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide

Cat. No.: B14476859
CAS No.: 66381-25-7
M. Wt: 371.33 g/mol
InChI Key: BJHFAKFZWKSJIX-MTULOOOASA-N
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Description

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is a complex organic compound with a unique structure that includes both benzoyl and phosphonoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other peptide derivatives and phosphonoethyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is unique due to its specific combination of benzoyl, alanyl, and phosphonoethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66381-25-7

Molecular Formula

C15H22N3O6P

Molecular Weight

371.33 g/mol

IUPAC Name

1-[[(2R)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]ethylphosphonic acid

InChI

InChI=1S/C15H22N3O6P/c1-9(17-15(21)12-7-5-4-6-8-12)13(19)16-10(2)14(20)18-11(3)25(22,23)24/h4-11H,1-3H3,(H,16,19)(H,17,21)(H,18,20)(H2,22,23,24)/t9-,10+,11?/m0/s1

InChI Key

BJHFAKFZWKSJIX-MTULOOOASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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